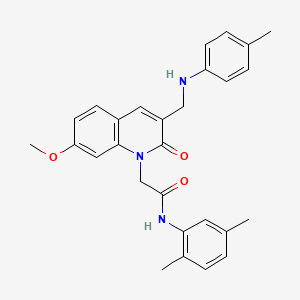
N-(2,5-dimethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H29N3O3 and its molecular weight is 455.558. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
Compounds with structures related to N-(2,5-dimethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide have been studied for their unique structural characteristics and properties. For example, research on isoquinoline derivatives has revealed their ability to form gels or crystalline solids upon treatment with mineral acids, demonstrating diverse chemical behaviors that could be utilized in material science and drug formulation processes (Karmakar, Sarma, & Baruah, 2007). Similarly, studies on co-crystals and salts of quinoline derivatives have provided insights into the structural diversity and potential applications in crystal engineering and the design of novel materials (Karmakar, Kalita, & Baruah, 2009).
Fluorescence and Photophysical Properties
Certain derivatives related to the compound have shown interesting fluorescence and photophysical properties, making them candidates for use in optical materials, sensors, and bioimaging technologies. For instance, the interaction of specific quinoline derivatives with aromatic diols has led to host–guest complexes with enhanced fluorescence emission, suggesting potential applications in fluorescence-based sensors and imaging agents (Karmakar, Sarma, & Baruah, 2007).
Pharmaceutical Applications
Compounds with structural similarities have been investigated for their pharmacological potential, including antimalarial activity and the ability to inhibit certain cellular processes. For example, studies on a series of quinoline derivatives have identified compounds with promising antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents (Debnath & Ganguly, 2015). Moreover, research into novel therapeutic strategies has explored the anti-schizophrenia activities of naphthoquinolinone derivatives, offering insights into the development of treatments for psychiatric disorders with high efficacy and low side effects (Moghaddam et al., 2013).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of compounds structurally related to N-(2,5-dimethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide have been extensively studied, providing valuable knowledge for organic chemistry and drug development. Research on the synthesis of novel carboxamide derivatives of benzo[b][1,6]naphthyridines, for example, has revealed their potent cytotoxic activities against various cancer cell lines, underscoring the therapeutic potential of these compounds in oncology (Deady et al., 2003).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-18-6-10-23(11-7-18)29-16-22-14-21-9-12-24(34-4)15-26(21)31(28(22)33)17-27(32)30-25-13-19(2)5-8-20(25)3/h5-15,29H,16-17H2,1-4H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUNQYYJFXUNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2581438.png)
![3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2581439.png)
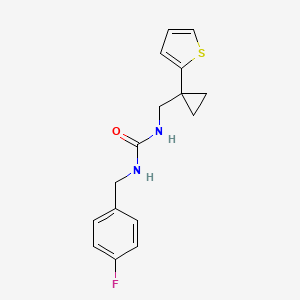
![(1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2581441.png)
![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2581442.png)
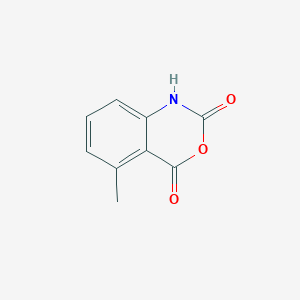
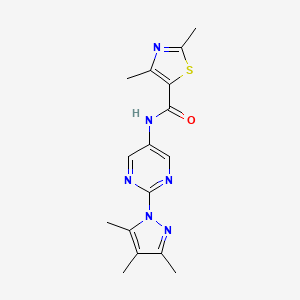
![N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2581447.png)
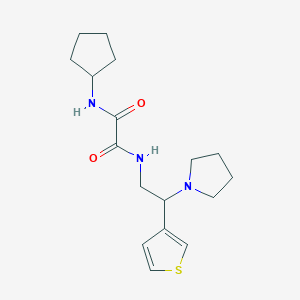
![5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2581450.png)
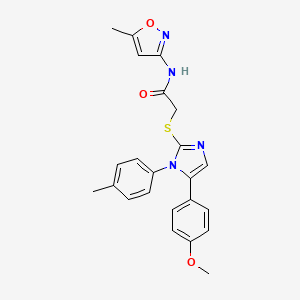
![7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B2581457.png)
![6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2581458.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581459.png)